2-(Chloromethyl)-3,4-dimethoxypyridine

Description

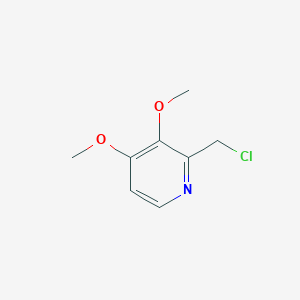

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-3,4-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c1-11-7-3-4-10-6(5-9)8(7)12-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFCXDBCXGDDOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401283942 | |

| Record name | 2-(Chloromethyl)-3,4-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169905-10-6 | |

| Record name | 2-(Chloromethyl)-3,4-dimethoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169905-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-3,4-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 2-(chloromethyl)-3,4-dimethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride: Synthesis, Application, and Analysis

This guide provides a comprehensive technical overview of 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride (CDP-HCl), a key intermediate in the pharmaceutical industry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's chemical properties, synthesis methodologies, its critical role in the production of proton pump inhibitors, and modern analytical techniques for its quality control.

Introduction and Physicochemical Properties

This compound hydrochloride, with the CAS number 72830-09-2, is a light brown solid that serves as a vital building block in organic synthesis.[1] Its primary application lies in the manufacturing of pantoprazole, a widely used anti-ulcerative drug.[1][2][3]

Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁Cl₂NO₂ | [4][5] |

| Molecular Weight | 224.08 g/mol | [4][5][6] |

| Appearance | Light Brown Solid | [1] |

| Melting Point | 155 °C (decomposition) | [4][7] |

| Solubility | Soluble in water | [3] |

| CAS Number | 72830-09-2 | [4][5][6] |

| InChI Key | YYRIKJFWBIEEDH-UHFFFAOYSA-N | [4] |

Synthesis of this compound hydrochloride

The synthesis of CDP-HCl can be approached through various routes. The selection of a particular method often depends on the availability of starting materials, scalability, and overall cost-effectiveness. Two prevalent methods are detailed below.

Synthesis from 2-Hydroxymethyl-3,4-dimethoxypyridine

A common and direct method for the preparation of CDP-HCl involves the chlorination of 2-Hydroxymethyl-3,4-dimethoxypyridine using thionyl chloride (SOCl₂).[1][8]

Caption: Synthesis of CDP-HCl from its hydroxyl precursor.

-

In a reaction vessel, 2-hydroxymethyl-3,4-dimethoxypyridine is dissolved in an inert solvent such as chloroform.[8]

-

The solution is cooled, typically to 0-5 °C, to manage the exothermic nature of the reaction.

-

Thionyl chloride is added dropwise to the stirred solution. The temperature is carefully maintained during the addition.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

The solvent is then removed under reduced pressure to yield the crude product.

-

The resulting solid is often purified by recrystallization from a suitable solvent, such as ethanol, to give this compound hydrochloride.[9]

The reaction of an alcohol with thionyl chloride proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion. Pyridine, often used as a catalyst, facilitates the removal of a proton. The intermediate formed is a good leaving group, which is subsequently displaced by a chloride ion in an SN2 reaction, leading to the formation of the alkyl chloride.

Synthesis from Maltol

A more intricate, multi-step synthesis utilizes the readily available starting material, maltol.[2][3] This pathway involves a series of chemical transformations to build the desired pyridine ring and introduce the necessary functional groups.

Caption: Multi-step synthesis of CDP-HCl starting from maltol.

This process, while longer, can be more cost-effective due to the inexpensive nature of maltol.[10] A patent describes this multi-step process which includes methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a final chlorination step to yield the target molecule with an overall yield reported to be above 75%.[10][11]

Application in Pantoprazole Synthesis

The primary industrial application of this compound hydrochloride is as a crucial intermediate in the synthesis of pantoprazole, a proton pump inhibitor used to treat acid-related stomach and esophageal problems.[2][3]

The synthesis of pantoprazole involves the condensation of CDP-HCl with 5-difluoromethoxy-2-mercaptobenzimidazole.[5] This is followed by an oxidation step to form the final sulfoxide structure of pantoprazole.[5][12]

Caption: Role of CDP-HCl in the synthesis of Pantoprazole.

The condensation reaction is typically carried out in the presence of a base, such as sodium hydroxide, in an aqueous medium. The subsequent oxidation of the thioether intermediate to the sulfoxide is a critical step, often achieved using oxidizing agents like sodium hypochlorite.

Analytical Methods for Quality Control

Ensuring the purity of this compound hydrochloride is paramount, as impurities can carry through to the final active pharmaceutical ingredient (API). Given its classification as a potential genotoxic impurity, highly sensitive analytical methods are required for its detection and quantification at trace levels.[4]

LC/MS/MS Method for Genotoxic Impurity Analysis

A validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method provides the necessary sensitivity and selectivity for the analysis of CDP-HCl as a genotoxic impurity in pantoprazole sodium drug substances.[4][13]

| Parameter | Condition | Source(s) |

| Column | Hypersil BDS C18 (50 mm × 4.6 mm), 3 µm | [4] |

| Mobile Phase | 10 mM Ammonium Acetate in water : Acetonitrile (79:21, v/v) | [4] |

| Flow Rate | 1.0 mL/min | [4] |

| Detection | Tandem Mass Spectrometry (MS/MS) | [4] |

| Quantification Limit | 0.3 ppm | [4] |

-

Standard Solution Preparation: Accurately weigh a reference standard of this compound hydrochloride and dissolve it in a suitable diluent (e.g., the mobile phase) to prepare a stock solution. Perform serial dilutions to create calibration standards at the desired concentration levels (e.g., from 0.3 ppm to 5 ppm).

-

Sample Solution Preparation: Accurately weigh the pantoprazole API and dissolve it in the diluent to a known concentration.

-

Chromatographic Analysis: Equilibrate the LC/MS/MS system with the mobile phase until a stable baseline is achieved.

-

Inject the blank (diluent), followed by the calibration standards and the sample solution.

-

Data Analysis: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of this compound hydrochloride in the sample by interpolating its peak area from the calibration curve.

This method, validated according to ICH guidelines, is capable of quantifying CDP-HCl at levels as low as 0.3 ppm, ensuring the safety and quality of the final drug product.[4]

Safety and Handling

This compound hydrochloride is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Classifications

-

Acute Toxicity (Oral and Dermal): Harmful if swallowed or in contact with skin.[2]

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.[2][14]

-

Skin Sensitization: May cause an allergic skin reaction.[2][14]

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[2]

-

Hazardous to the Aquatic Environment (Chronic): Toxic to aquatic life with long-lasting effects.[2][14]

Recommended Personal Protective Equipment (PPE)

-

Respiratory Protection: NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

-

Hand Protection: Compatible chemical-resistant gloves.[2]

-

Eye Protection: Appropriate protective eyeglasses or chemical safety goggles.[2]

-

Skin and Body Protection: Wear compatible chemical-resistant gloves and clothing to prevent skin exposure.[2]

Always consult the latest Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound hydrochloride is a cornerstone intermediate in the synthesis of pantoprazole. A thorough understanding of its synthesis, reactivity, and analytical control is essential for professionals in the pharmaceutical sciences. The methodologies and data presented in this guide offer a robust framework for the efficient and safe utilization of this compound in research and manufacturing.

References

-

PrepChem. Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Available at: [Link]

-

Zebpharma. This compound Hydrochloride. Available at: [Link]

-

Capot Chemical. MSDS of 2-Chloromethyl-3,4-Dimethoxy Pyridine Hydrochloride. Available at: [Link]

-

PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Available at: [Link]

-

PubChem. 2-Chloromethyl-3,4-dimethoxypyridinium chloride. Available at: [Link]

- Google Patents. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

- Google Patents. WO2008001392A2 - An improved process for the preparation of pantoprazole and its pharmaceutically acceptable salts.

-

Eureka. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Available at: [Link]

- Google Patents. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.

-

PharmaCompass. 2-chloromethyl-3,4-dimethoxypyridiniumchloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. This compound Hydrochloride - zebpharma [zebpharma.com]

- 3. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 4. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. | Semantic Scholar [semanticscholar.org]

- 7. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride

Introduction: The Lynchpin Intermediate in Modern Gastroenterology

2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride, hereafter referred to as CMPD-HCl, is a heterocyclic organic compound of immense significance in medicinal chemistry. While structurally unassuming, it represents a critical and highly reactive building block, or synthon, for a class of drugs that has revolutionized the treatment of acid-related gastrointestinal disorders: the Proton Pump Inhibitors (PPIs).[1] Its primary role is as a key intermediate in the synthesis of APIs like pantoprazole, a widely prescribed medication for conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).[1][2][3][4]

The reactivity of the chloromethyl group, activated by the electron-withdrawing nature of the pyridine ring, makes CMPD-HCl an efficient electrophile for forging new carbon-sulfur and carbon-nitrogen bonds.[1] This guide offers an in-depth exploration of the core chemical properties, synthesis, reactivity, and analytical considerations of CMPD-HCl, providing researchers, chemists, and drug development professionals with a comprehensive technical resource. Understanding the nuances of this intermediate is paramount, not only for optimizing the synthesis of established drugs but also for its potential in developing novel therapeutic agents. Furthermore, due to its functional group, it is classified as a potential genotoxic impurity, necessitating stringent control and precise analytical quantification in final drug products.[1][5]

Core Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is the foundation of its effective and safe application in a laboratory or industrial setting. The key data for CMPD-HCl are summarized below.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 72830-09-2 | [6][7][8] |

| Molecular Formula | C₈H₁₀ClNO₂·HCl (or C₈H₁₁Cl₂NO₂) | [6][7][9] |

| Molecular Weight | 224.08 g/mol | [6][7][9] |

| Appearance | White to off-white or light-green solid, powder, or crystals | [4][6] |

| Melting Point | ~150-158 °C with decomposition | [3][4][6][7] |

| Solubility | Soluble in water | [4][6] |

| SMILES String | Cl.COC1=C(OC)C(CCl)=NC=C1 | [7][9] |

| InChI Key | YYRIKJFWBIEEDH-UHFFFAOYSA-N | [7] |

Safety and Handling

CMPD-HCl is a hazardous substance that requires careful handling in a controlled laboratory environment.

-

Hazard Statements: Harmful if swallowed or in contact with skin (H302 + H312), causes skin irritation (H315), may cause an allergic skin reaction (H317), and causes serious eye damage (H318).[6][7] It is also toxic to aquatic life with long-lasting effects (H411).[6][10]

-

Precautionary Measures: Handling should occur in a well-ventilated area, preferably under a chemical fume hood.[11] Personal Protective Equipment (PPE) is mandatory, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[7][10] An N95 dust mask is also recommended.[7]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[10] For skin contact, wash thoroughly with soap and water.[10] If swallowed, rinse the mouth and call a physician immediately; do not induce vomiting.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[4][10][12]

Synthesis and Manufacturing Insights

The industrial synthesis of CMPD-HCl has been optimized to improve yield, reduce steps, and ensure cost-effectiveness. While various routes exist, a common and scalable approach starts from readily available materials like maltol (3-hydroxy-2-methyl-4-pyrone).[2][3][4][13]

Generalized Synthetic Pathway from Maltol

A prevalent multi-step synthesis transforms maltol into the target pyridine derivative. This pathway is advantageous as it begins with an inexpensive raw material.[2][13] The key transformations involve converting the pyrone ring into a pyridine ring and subsequently functionalizing the methyl group.

The sequence generally follows these steps:

-

Methylation: The hydroxyl group of maltol is methylated.

-

Ammonification: The pyrone ring is converted to a pyridinone ring using an ammonia source.[2][13]

-

Chlorination: The ketone on the pyridinone ring is converted to a chloride.

-

N-Oxidation: The pyridine nitrogen is oxidized to an N-oxide, which activates the methyl group at the C2 position for subsequent rearrangement.[1]

-

Methoxy Substitution: The chloride from step 3 is replaced with a methoxy group.

-

Hydroxymethylation: The N-oxide is rearranged (e.g., using acetic anhydride) and hydrolyzed to form the 2-hydroxymethyl pyridine derivative.[14]

-

Final Chlorination: The primary alcohol of the hydroxymethyl group is converted to the target chloromethyl group using a chlorinating agent like thionyl chloride (SOCl₂) or triphosgene (BTC).[14][15][16]

Caption: Generalized synthetic workflow from Maltol to CMPD-HCl.

Experimental Protocol: Chlorination of 2-Hydroxymethyl-3,4-dimethoxypyridine

This protocol describes the final and critical step in the synthesis. The conversion of the hydroxymethyl group to the chloromethyl group is what imparts the desired reactivity to the molecule.

Causality: Thionyl chloride (SOCl₂) is an excellent reagent for this transformation. The reaction proceeds via the formation of a chlorosulfite intermediate. The pyridine nitrogen is protonated, and the subsequent attack by the chloride ion on the methylene carbon is facilitated by the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, driving the reaction to completion according to Le Châtelier's principle.

Step-by-Step Protocol:

-

Inert Atmosphere: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2-hydroxymethyl-3,4-dimethoxypyridine (1.0 eq).

-

Solvent Addition: Add a suitable anhydrous solvent, such as chloroform or dichloromethane (approx. 5-10 mL per gram of starting material).[15]

-

Cooling: Cool the resulting solution/slurry to 0-5 °C using an ice-water bath.

-

Reagent Addition: Slowly add thionyl chloride (1.1-1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Isolation: Upon completion, the product often precipitates from the reaction mixture. The solvent can be removed under reduced pressure.

-

Purification: The crude solid is typically triturated with a non-polar solvent like diethyl ether or ethanol, filtered, washed, and dried under vacuum to yield the final CMPD-HCl product as a white solid.[14]

Chemical Reactivity and Application in PPI Synthesis

The synthetic utility of CMPD-HCl is anchored in the reactivity of the C-Cl bond in the chloromethyl group. This bond is susceptible to nucleophilic substitution, making CMPD-HCl a potent electrophilic building block.

Mechanism of Action

The pyridine ring's electron-withdrawing inductive effect and the potential for the nitrogen atom to stabilize a developing negative charge make the attached chloromethyl group behave similarly to a benzylic halide. This enhanced reactivity allows it to readily couple with soft nucleophiles, particularly thiols.

Core Reaction: Synthesis of the Pantoprazole Backbone

The quintessential application of CMPD-HCl is its reaction with a benzimidazole-thiol derivative to form the thioether linkage that constitutes the core structure of many PPIs.[17]

Caption: Core Sₙ2 reaction for forming the PPI thioether backbone.

Mechanistic Insight: In a basic medium (e.g., sodium hydroxide in methanol/water), the benzimidazole-thiol is deprotonated to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic methylene carbon of CMPD-HCl in a classic Sₙ2 reaction. The chloride ion is displaced as the leaving group, forming the stable thioether bond. The final step in synthesizing the active drug (e.g., pantoprazole) involves a controlled oxidation of this sulfide to the corresponding sulfoxide.[17]

Analytical Characterization and Quality Control

Given its role as a key starting material and a potential genotoxic impurity, robust analytical methods are crucial for the quality control of CMPD-HCl.

-

Identification:

-

¹H NMR: The proton nuclear magnetic resonance spectrum provides a definitive structural confirmation. A characteristic singlet for the chloromethyl protons (-CH₂Cl) is typically observed around 4.8-5.1 ppm, along with signals for the methoxy groups and aromatic pyridine protons.[14]

-

-

Purity and Quantification:

-

HPLC: High-Performance Liquid Chromatography with UV detection is a standard method for assessing the purity of the material.[18]

-

LC-MS/MS: For trace-level quantification, especially when monitoring CMPD-HCl as an impurity in the final API, a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required.[5] Validated methods can achieve limits of quantification at the parts-per-million (ppm) level, satisfying stringent regulatory guidelines like those from the International Council for Harmonisation (ICH).[5]

-

Conclusion

This compound hydrochloride is more than just a chemical intermediate; it is a cornerstone of modern pharmaceutical synthesis. Its well-defined reactivity, coupled with optimized manufacturing processes, enables the large-scale production of life-changing proton pump inhibitors. For the research scientist and drug development professional, a deep understanding of its properties, synthesis, and reactivity is essential for ensuring the quality, safety, and efficacy of the final drug products derived from it. As analytical techniques become more sensitive, the ability to control and quantify this impurity at trace levels will remain a critical aspect of API manufacturing.

References

-

PrepChem. (n.d.). Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved from PrepChem.com. [Link]

- Google Patents. (2012). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

-

Venugopal, N., Reddy, A. V., & Madhavi, G. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 123-128. [Link]

-

Eureka. (n.d.). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved from Eureka. [Link]

-

ZebPharma. (n.d.). This compound Hydrochloride. Retrieved from ZebPharma. [Link]

- Google Patents. (2017). CN106632256A - Synthesis method of proton pump inhibitors.

-

ResearchGate. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from ResearchGate. [Link]

-

XiXisys. (n.d.). GHS SDS for CAS 72830-07-0. Retrieved from XiXisys. [Link]

-

LookChem. (n.d.). 3,4-DIMETHOXY-2-METHYLPYRIDINE N-OXIDE CAS 72830-07-0. Retrieved from LookChem. [Link]

- Google Patents. (2015). CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.

-

Patsnap Eureka. (n.d.). Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride. Retrieved from Patsnap Eureka. [Link]

-

Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. This compound Hydrochloride - zebpharma [zebpharma.com]

- 4. 2-Chloromethyl-3,4-dimethoxypyridinium chloride | 72830-09-2 [chemicalbook.com]

- 5. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Hydrochloride | 72830-09-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound 97 72830-09-2 [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. biosynth.com [biosynth.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicea.com [chemicea.com]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 72830-07-0 Name: [xixisys.com]

- 13. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 14. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]

- 15. prepchem.com [prepchem.com]

- 16. 2-Chloromethyl-3,4-dimethoxypyridinium chloride synthesis - chemicalbook [chemicalbook.com]

- 17. CN106632256A - Synthesis method of proton pump inhibitors - Google Patents [patents.google.com]

- 18. 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride, 97%, Thermo Scientific Chemicals 5 g [thermofisher.com]

An In-depth Technical Guide on the Role and Chemical Mechanism of 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride in the Synthesis of Proton Pump Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride, a critical starting material in the synthesis of several proton pump inhibitors (PPIs). While not possessing a biological mechanism of action in itself, its chemical reactivity is paramount to the creation of drugs that profoundly impact gastric acid secretion. This document will elucidate the chemical mechanism by which this pyridine derivative acts as a key building block, detail the subsequent biological mechanism of the resulting active pharmaceutical ingredients (APIs), and provide insights into the synthetic and analytical methodologies relevant to its application.

Introduction: The Significance of a Versatile Intermediate

This compound hydrochloride is a heterocyclic organic compound that serves as a pivotal intermediate in the pharmaceutical industry.[1][2][3] Its primary utility lies in the synthesis of a class of drugs known as proton pump inhibitors (PPIs), which are widely prescribed for the treatment of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[4][5] The molecular structure of this compound, featuring a reactive chloromethyl group on a dimethoxypyridine backbone, makes it an ideal electrophile for coupling with various nucleophilic benzimidazole moieties to construct the core structure of many PPIs, including pantoprazole and rabeprazole.[6][7] Understanding the chemical behavior of this intermediate is fundamental to optimizing the synthesis of these essential medicines.

Chemical Mechanism of Action: An Electrophilic Cornerstone in PPI Synthesis

The "mechanism of action" of this compound hydrochloride is a chemical one, defined by its role as an electrophilic substrate in a nucleophilic substitution reaction. The key to its reactivity is the chloromethyl group (-CH₂Cl) at the 2-position of the pyridine ring. The electron-withdrawing nature of the adjacent nitrogen atom in the pyridine ring and the chlorine atom polarizes the C-Cl bond, making the methylene carbon atom electron-deficient and thus highly susceptible to nucleophilic attack.

The synthesis of PPIs like pantoprazole and rabeprazole typically involves the condensation of this compound hydrochloride with a substituted 2-mercaptobenzimidazole derivative.[6][8] This reaction is a classic example of a nucleophilic substitution, specifically an SN2-type reaction.

The Nucleophilic Substitution Reaction

The sulfur atom of the 2-mercaptobenzimidazole is a potent nucleophile. In the presence of a base (such as sodium hydroxide), the thiol group (-SH) is deprotonated to form a thiolate anion (-S⁻), which is an even stronger nucleophile. This thiolate anion then attacks the electrophilic carbon of the chloromethyl group on the pyridine derivative, displacing the chloride ion (a good leaving group) and forming a new carbon-sulfur bond. This reaction links the pyridine and benzimidazole rings through a methylthio bridge, forming the sulfide precursor to the final PPI.

Diagram 1: General Synthesis of a PPI Precursor

Caption: Nucleophilic substitution reaction forming the thioether intermediate.

Subsequent Oxidation to the Active Sulfoxide

Following the formation of the thioether intermediate, a subsequent oxidation step is required to convert the sulfide to a sulfoxide. This is typically achieved using a mild oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).[6][8] The resulting sulfoxide is the active pharmaceutical ingredient, for instance, rabeprazole or pantoprazole.

Biological Mechanism of Action: The Ultimate Therapeutic Effect

While this compound hydrochloride is chemically reactive, it is the final PPI product that exerts a biological effect. PPIs are prodrugs, meaning they are administered in an inactive form and are converted to their active form in the body.[9][10]

Activation in an Acidic Environment

PPIs are weak bases that selectively accumulate in the highly acidic environment of the secretory canaliculi of gastric parietal cells.[9] In this acidic milieu (pH < 2), the PPI undergoes a series of acid-catalyzed rearrangements to form a reactive tetracyclic sulfenamide.[9][10]

Irreversible Inhibition of the Proton Pump

The activated sulfenamide is the species that covalently binds to the gastric H+/K+-ATPase, commonly known as the proton pump.[5][11] This enzyme is responsible for the final step in gastric acid secretion, pumping protons (H+) into the gastric lumen in exchange for potassium ions (K+). The sulfenamide forms a stable disulfide bond with cysteine residues on the alpha-subunit of the proton pump, leading to its irreversible inactivation.[9][10][11]

Because the inhibition is irreversible, acid secretion can only resume after new proton pump molecules are synthesized and inserted into the parietal cell membrane.[5][11] This leads to a profound and long-lasting reduction in gastric acid production.[5]

Diagram 2: Biological Mechanism of Proton Pump Inhibitors

Caption: Activation and irreversible inhibition of the proton pump by PPIs.

Experimental Protocols

Synthesis of a Rabeprazole Precursor

This protocol describes a general method for the synthesis of the thioether precursor of rabeprazole using a derivative of this compound hydrochloride.

Materials:

-

2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride[12]

-

2-Mercaptobenzimidazole

-

Sodium hydroxide

-

Methanol

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve sodium hydroxide in water in a reaction vessel.

-

Add 2-mercaptobenzimidazole to the sodium hydroxide solution and heat to 45-50°C to form the sodium thiolate salt.

-

In a separate vessel, dissolve 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride in methanol.

-

Slowly add the methanolic solution of the pyridine derivative to the heated benzimidazole thiolate solution over 2-3 hours, maintaining the temperature at 45-50°C.

-

After the addition is complete, continue stirring for an additional 4 hours.

-

Cool the reaction mixture to 30-35°C and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a 5% sodium hydroxide solution, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude thioether product.

-

The crude product can be further purified by recrystallization.

In Vitro Assay for Proton Pump Inhibition

This protocol outlines a method to assess the inhibitory activity of a synthesized PPI on the H+/K+-ATPase.

Materials:

-

Synthesized PPI

-

Lyophilized porcine or rabbit gastric H+/K+-ATPase vesicles

-

ATP (Adenosine triphosphate)

-

Valinomycin

-

Acriding orange (fluorescent pH probe)

-

Buffer solutions of varying pH

Procedure:

-

Reconstitute the lyophilized H+/K+-ATPase vesicles in a suitable buffer.

-

Pre-incubate the vesicles with the synthesized PPI at different concentrations in an acidic buffer (pH < 4.0) to allow for activation of the prodrug.

-

Initiate the proton pumping activity by adding ATP and potassium chloride to the vesicle suspension. The influx of H+ into the vesicles will quench the fluorescence of acridine orange.

-

Monitor the change in fluorescence over time using a spectrofluorometer.

-

Compare the rate of fluorescence quenching in the presence of the PPI to a control (without PPI) to determine the percentage of inhibition.

-

Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition) to quantify the potency of the PPI.

Data Presentation

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| CAS Number | 72830-09-2 | [7] |

| Molecular Formula | C₈H₁₀ClNO₂·HCl | [7] |

| Molecular Weight | 224.08 g/mol | |

| Melting Point | 150-155 °C (decomposes) | [7] |

| Appearance | White to off-white crystalline powder | [7] |

| Solubility | Soluble in water | [7] |

Conclusion

This compound hydrochloride is a quintessential example of a molecule whose significance is defined by its chemical reactivity rather than a direct biological effect. Its role as an electrophilic building block is indispensable for the efficient synthesis of a major class of therapeutic agents, the proton pump inhibitors. A thorough understanding of its chemical mechanism of action is crucial for process optimization and the development of novel PPIs. The subsequent biological mechanism of the final drug products, characterized by acid-activated, irreversible inhibition of the gastric proton pump, underscores the elegance and efficacy of this therapeutic strategy. This guide has provided a detailed examination of both the chemical and biological facets, offering valuable insights for professionals in the field of drug discovery and development.

References

- Proton pump inhibitors : Basic & Clinical Pharmacology & Toxicology - Ovid.

- Pharmacology of Proton Pump Inhibitors - PMC - NIH.

- Proton Pump Inhibitors (PPIs): What They Are & Side Effects - Cleveland Clinic.

- Proton-pump inhibitor - Wikipedia.

- What is the mechanism of action for Proton Pump Inhibitors (PPIs)? - Dr.Oracle.

- A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug)

- Preparation method of rabeprazole chloride and intermediate thereof - Google P

- An Efficient Synthesis of Rabeprazole Sodium - Asian Journal of Pharmaceutical Research.

- This compound Hydrochloride - zebpharma.

- Identification and synthesis of potential impurities of rabeprazole sodium* - Ingenta Connect.

- This compound hydrochloride 97% - Sigma-Aldrich.

- This compound Hydrochloride | 72830-09-2 - TCI Chemicals.

- The Role of 2-Chloromethyl-3,4-dimethoxypyridinium Chloride in Modern Synthesis.

- This compound 97 72830-09-2 - Sigma-Aldrich.

- CAS#:72830-09-2 | 2-Chloromethyl-3,4-dimethoxypyridinium chloride | Chemsrc.

- This compound hydrochloride 97% - Sigma-Aldrich.

- 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride - PubChem.

Sources

- 1. 2-(氯甲基)-3,4-二甲氧基吡啶 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS#:72830-09-2 | 2-Chloromethyl-3,4-dimethoxypyridinium chloride | Chemsrc [chemsrc.com]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]

- 6. asianjpr.com [asianjpr.com]

- 7. This compound Hydrochloride - zebpharma [zebpharma.com]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. ovid.com [ovid.com]

- 12. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride | C11H17Cl2NO2 | CID 18792742 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride (CAS No. 72830-09-2)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical analysis of 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride (CAS No. 72830-09-2), a pivotal chemical intermediate in the pharmaceutical industry. Renowned for its role as a key building block in the synthesis of blockbuster proton pump inhibitors (PPIs) such as pantoprazole, this document elucidates its physicochemical properties, synthesis methodologies, and critical applications.[1][2] We will explore the causality behind synthetic strategies, provide validated analytical protocols, and detail its application in drug substance manufacturing, offering field-proven insights for professionals in pharmaceutical development and manufacturing.

Introduction: The Strategic Importance of a Core Intermediate

This compound hydrochloride, hereafter referred to as CMPD-HCl, is a substituted pyridine derivative whose significance is intrinsically linked to the treatment of acid-related gastrointestinal disorders.[2] Its molecular architecture, featuring a reactive chloromethyl group at the 2-position and two methoxy groups at the 3- and 4-positions, makes it an ideal precursor for coupling with benzimidazole moieties.[3][4] This reaction forms the core structure of several PPIs, a class of drugs that profoundly reduces stomach acid production by irreversibly inhibiting the H+/K+ ATPase enzyme system (the proton pump) in gastric parietal cells.[5][6] The stability afforded by the hydrochloride salt form enhances its shelf-life and handling characteristics, making it a preferred choice in large-scale manufacturing environments.[4]

Physicochemical Properties and Structural Elucidation

A thorough understanding of a starting material's properties is fundamental to process development and quality control. CMPD-HCl presents as a white to off-white crystalline solid.[7]

| Property | Value | Source(s) |

| CAS Number | 72830-09-2 | [8] |

| Molecular Formula | C₈H₁₁Cl₂NO₂ | [7][9][10] |

| Molecular Weight | 224.08 g/mol | [8][9][10] |

| Melting Point | 150-155 °C (decomposition) | [9][11][12] |

| Solubility | Soluble in water; slightly soluble in chloroform and methanol | [12] |

| Appearance | White to off-white crystalline powder | [7] |

Spectroscopic and Chromatographic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is a primary tool for structural confirmation. Key expected signals would include singlets for the two distinct methoxy groups, a singlet for the chloromethyl protons, and distinct aromatic protons on the pyridine ring. The spectrum should be consistent with the assigned structure.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is crucial for both identification and quantification, especially for detecting this compound as a potential genotoxic impurity in the final Active Pharmaceutical Ingredient (API).[13][14] A validated LC-MS/MS method can achieve quantification limits as low as 0.3 ppm.[13]

Synthesis and Manufacturing: A Mechanistic Perspective

The most prevalent and industrially scalable synthesis of CMPD-HCl involves the chlorination of its corresponding alcohol precursor, 2-hydroxymethyl-3,4-dimethoxypyridine.[15]

Core Synthesis Workflow

Caption: High-level workflow for the synthesis of CMPD-HCl.

Detailed Experimental Protocol: Chlorination

Objective: To convert 2-hydroxymethyl-3,4-dimethoxypyridine to this compound hydrochloride.

Materials:

-

2-Hydroxymethyl-3,4-dimethoxypyridine

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM) or Chloroform

-

Anhydrous Ethanol

Procedure:

-

Vessel Preparation: Charge a clean, dry, glass-lined reactor with 2-hydroxymethyl-3,4-dimethoxypyridine and an inert solvent such as dichloromethane.[16]

-

Cooling: Cool the reaction mixture to 0-5 °C using an appropriate cooling bath. This is a critical step to control the exothermicity of the reaction.

-

Reagent Addition: Add thionyl chloride dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C. The slow addition is crucial to prevent side reactions and ensure safety.

-

Reaction: After the addition is complete, allow the reaction to proceed for approximately 4 hours, with gradual warming to room temperature.[16]

-

Solvent Removal: Upon reaction completion (monitored by TLC or HPLC), remove the solvent and excess thionyl chloride under reduced pressure.[16]

-

Crystallization & Isolation: Add anhydrous ethanol to the residue to precipitate the hydrochloride salt. Cool the slurry to <5 °C to maximize yield, then isolate the product by filtration.[16]

-

Drying: Dry the resulting solid under vacuum at a controlled temperature to obtain the final CMPD-HCl product.

Causality and Expertise: The choice of thionyl chloride is deliberate; it serves as both the chlorinating agent and a dehydrating agent, reacting with the alcohol to form a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the desired product and gaseous byproducts (SO₂ and HCl), driving the reaction to completion. The hydrochloride salt forms in situ from the generated HCl. Using an inert solvent like DCM facilitates temperature control and reagent mixing. The final crystallization step in ethanol is key for purification, removing unreacted starting material and byproducts.

Application in Proton Pump Inhibitor (PPI) Synthesis

CMPD-HCl is the cornerstone electrophile for the synthesis of pantoprazole and related PPIs. The core transformation is a nucleophilic substitution reaction where the chloromethyl group of CMPD-HCl is displaced by a sulfur nucleophile from a substituted benzimidazole-thiol.

The Core Coupling Reaction: Pantoprazole Synthesis

Caption: Key steps in the synthesis of Pantoprazole from CMPD-HCl.

This coupling reaction is typically performed in a biphasic system or a polar solvent like ethanol in the presence of a base (e.g., sodium hydroxide). The base deprotonates the thiol on the benzimidazole ring, creating a potent thiolate nucleophile. This nucleophile then attacks the electrophilic carbon of the chloromethyl group on CMPD, displacing the chloride ion and forming the thioether linkage of the pantoprazole sulfide intermediate.[17] The subsequent controlled oxidation of this sulfide to a sulfoxide yields the final pantoprazole API.[18][19]

Stability, Storage, and Safe Handling

Stability: CMPD-HCl is stable under normal storage conditions.[20] However, as a reactive alkyl halide, it should be protected from moisture to prevent hydrolysis of the chloromethyl group. It is also sensitive to strong oxidizing agents.[20]

Storage: The material should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[20][21] Recommended storage is at room temperature.[12]

Safe Handling:

-

Hazards: CMPD-HCl is harmful if swallowed or in contact with skin, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[9][10] It is also classified as toxic to aquatic life with long-lasting effects.[20]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a dust mask or respirator.[9]

-

Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood. Prevent contact with skin, eyes, and clothing.

Conclusion

This compound hydrochloride is more than a mere chemical; it is an enabling molecule that has been instrumental in the large-scale production of life-changing medications for gastrointestinal disorders. Its synthesis, while straightforward in principle, requires careful control of reaction conditions to ensure high purity and yield. For the drug development professional, a comprehensive understanding of its properties, reactivity, and handling is not just beneficial but essential for robust process development, quality control, and the ultimate safety and efficacy of the final pharmaceutical product.

References

-

Cleveland Clinic. (n.d.). Proton Pump Inhibitors (PPIs): What They Are & Side Effects. Retrieved January 13, 2026, from [Link]

-

Wikipedia. (2024, November 29). Proton-pump inhibitor. Retrieved January 13, 2026, from [Link]

-

Dr.Oracle. (2025, October 5). What is the mechanism of action for Proton Pump Inhibitors (PPIs)? Retrieved January 13, 2026, from [Link]

-

Shin, J. M., & Sachs, G. (2008). Pharmacology of Proton Pump Inhibitors. Current Gastroenterology Reports, 10(6), 528–534. [Link]

- Der, G. (2005). An Overview of Proton Pump Inhibitors. Gastroenterology Nursing, 28(4), 283-290.

-

PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved January 13, 2026, from [Link]

- Google Patents. (2015). CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.

-

Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 63, 134-139. [Link]

- Google Patents. (2011). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

-

ZebPharma. (n.d.). This compound Hydrochloride. Retrieved January 13, 2026, from [Link]

-

Eureka. (n.d.). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved January 13, 2026, from [Link]

-

Unipharma. (2026, January 1). High-Purity 2-Chloromethyl-3,4-dimethoxypyridinium Chloride. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 13, 2026, from [Link]

- Google Patents. (2010). WO2010134099A1 - One pot process for preparing omeprazole and related compounds.

-

PubChem. (n.d.). 2-Chloromethyl-3,4-dimethoxypyridinium chloride. Retrieved January 13, 2026, from [Link]

-

Holiness Pharmaceutical. (n.d.). 2-Chloromethyl-3,4-Dimethoxypyridine HCl | CAS 72830-09-2. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved January 13, 2026, from [Link]

- Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.

-

Chem-Impex. (n.d.). This compound hydrochloride. Retrieved January 13, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. holinesspharmaceutical.com [holinesspharmaceutical.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 72830-09-2: this compound hyd… [cymitquimica.com]

- 5. droracle.ai [droracle.ai]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. vivanls.com [vivanls.com]

- 9. 2-(氯甲基)-3,4-二甲氧基吡啶 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-Chloromethyl-3,4-dimethoxypyridinium chloride | C8H11Cl2NO2 | CID 16216928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound Hydrochloride - zebpharma [zebpharma.com]

- 12. 2-Chloromethyl-3,4-dimethoxypyridinium chloride | 72830-09-2 [chemicalbook.com]

- 13. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. prepchem.com [prepchem.com]

- 16. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]

- 17. WO2010134099A1 - One pot process for preparing omeprazole and related compounds - Google Patents [patents.google.com]

- 18. Omeprazole synthesis - chemicalbook [chemicalbook.com]

- 19. scispace.com [scispace.com]

- 20. fishersci.com [fishersci.com]

- 21. biosynth.com [biosynth.com]

An In-Depth Technical Guide to 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride: A Cornerstone Intermediate in Proton Pump Inhibitor Synthesis

Introduction

2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride is a substituted pyridine derivative of significant interest to the pharmaceutical industry. While a seemingly unassuming molecule, it represents a critical building block, or key intermediate, in the synthesis of several blockbuster drugs, most notably the proton pump inhibitor (PPI) Pantoprazole.[1][2][3] PPIs are a class of medications that profoundly suppress gastric acid production and are mainstays in the treatment of acid-related disorders like gastroesophageal reflux disease (GERD) and peptic ulcers.[4][5] This guide provides an in-depth examination of the compound's properties, its pivotal role in drug synthesis, representative experimental protocols, and essential safety considerations for researchers and drug development professionals.

Physicochemical and Structural Properties

The utility of any synthetic intermediate begins with a thorough understanding of its fundamental properties. This compound hydrochloride is a white to off-white crystalline solid.[2][6] Its key physicochemical data are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 224.08 g/mol | [1][2][7] |

| Molecular Formula | C₈H₁₁Cl₂NO₂ | [1][2][7] |

| CAS Number | 72830-09-2 | [1][2][3] |

| Melting Point | ~150-155 °C (with decomposition) | [3][6][8] |

| Appearance | White to orange/green powder/crystal | [2][6] |

| Solubility | Soluble in water | [3] |

Chemical Structure

The structure of this compound hydrochloride is defined by a pyridine ring substituted with two methoxy groups and a reactive chloromethyl group. The hydrochloride salt form enhances its stability and handling characteristics as a solid.

Caption: Chemical structure of this compound hydrochloride.

Core Application: Synthesis of Pantoprazole

The primary industrial and research application of this compound hydrochloride is its function as a key precursor in the synthesis of Pantoprazole.[7][9] The general synthetic strategy involves the coupling of the substituted pyridine moiety with a substituted 2-mercaptobenzimidazole, followed by an oxidation step.[4]

The Causality Behind its Use

The molecular architecture of this compound is precisely tailored for its synthetic role:

-

The Pyridine & Methoxy Groups: These form the structural backbone of the "pyridine half" of the final Pantoprazole molecule.

-

The Chloromethyl Group (-CH₂Cl): This is the key reactive functional group. The chlorine atom is a good leaving group, making the adjacent carbon atom electrophilic and highly susceptible to nucleophilic attack.

-

The Nucleophile: In Pantoprazole synthesis, the nucleophile is the thiol group (-SH) of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole.[7][10]

The reaction is a classic nucleophilic substitution (specifically, an Sₙ2 reaction), forming a thioether linkage that covalently joins the two heterocyclic ring systems. This thioether is the direct precursor to Pantoprazole.[7]

Synthetic Workflow Visualization

The overall process can be visualized as a two-stage workflow: condensation followed by oxidation.

Caption: General synthetic workflow from the intermediate to Pantoprazole.

Experimental Protocol: Representative Condensation Reaction

The following is a generalized, representative protocol for the condensation step to form the thioether intermediate. This protocol is intended for informational purposes and must be adapted and optimized based on laboratory conditions and scale.

Objective: To synthesize 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole (Pantoprazole Sulfide) via condensation.

Materials:

-

This compound hydrochloride (Reactant A)

-

5-(difluoromethoxy)-2-mercaptobenzimidazole (Reactant B)

-

An appropriate organic solvent (e.g., isopropanol, acetonitrile, or dichloromethane)[10]

-

An inorganic base (e.g., sodium hydroxide, potassium hydroxide)[7]

-

Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

-

Vessel Preparation: A clean, dry reaction vessel equipped with a magnetic stirrer and a nitrogen inlet is charged with the chosen organic solvent.

-

Reactant Addition: 5-(difluoromethoxy)-2-mercaptobenzimidazole (Reactant B) is added to the solvent, followed by the portion-wise addition of the inorganic base (e.g., an aqueous solution of NaOH). This deprotonates the thiol group, forming a more potent thiolate nucleophile.

-

Initiation of Reaction: this compound hydrochloride (Reactant A) is dissolved in a minimal amount of the same solvent and added dropwise to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at a controlled temperature, ranging from ambient (25-30 °C) to reflux, depending on the solvent and desired reaction rate.[10]

-

Self-Validation via Monitoring: The progress of the reaction is monitored periodically (e.g., every 30-60 minutes) using TLC. A suitable mobile phase is chosen to achieve good separation between the starting materials and the product. The disappearance of the limiting starting material spot indicates reaction completion.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. Water is added, and the pH may be adjusted. The crude product, which often precipitates, is then collected by filtration.

-

Purification: The crude solid is washed with water and/or a suitable organic solvent to remove unreacted starting materials and inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water) to yield the pure thioether intermediate.[7]

Safety, Handling, and Genotoxicity

As a reactive chemical intermediate, this compound hydrochloride must be handled with appropriate care.

Hazard Profile:

-

Acute Toxicity: Harmful if swallowed or in contact with skin.[11]

-

Skin and Eye: Causes skin irritation and may cause an allergic skin reaction. It is classified as causing serious eye damage.[8][12]

-

Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[12][13]

-

Environmental: Toxic to aquatic life with long-lasting effects.[13][14]

Handling and PPE:

-

Work should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE) is mandatory: safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat are essential.[12][13]

-

Avoid breathing dust. If dust is generated, respiratory protection (e.g., N95 dust mask) should be used.[8]

Storage:

-

Store in a tightly sealed container in a cool, dry place, typically at room temperature and under an inert atmosphere.[3]

Genotoxicity Considerations: Due to its structure as a reactive alkylating agent (possessing a chloromethyl group), this compound is often treated as a potential genotoxic impurity. Regulatory guidelines require that its presence in the final Active Pharmaceutical Ingredient (API) be strictly controlled to trace levels. Sensitive analytical methods, such as LC-MS/MS, have been developed to quantify it at the parts-per-million (ppm) level in the final drug substance.[15]

Conclusion

This compound hydrochloride is more than just a chemical with a specific molecular weight. It is a testament to rational drug design, where a molecule is engineered with the precise reactivity and structural features needed to serve as a lynchpin in a multi-step synthesis. Its role as a key intermediate for Pantoprazole and other PPIs underscores its importance in producing medicines that have improved the quality of life for millions. For the research and development scientist, a comprehensive understanding of its properties, reactivity, and handling requirements is fundamental to its safe and effective use in the advancement of pharmaceutical science.

References

-

On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. PubMed Central. Available at: [Link]

-

2-Chloromethyl-3,4-Dimethoxypyridine HCl | CAS 72830-09-2 | Pantoprazole Intermediate. Holiness Pharmaceutical. Available at: [Link]

- Process for the preparation of pantoprazole sodium. Google Patents.

-

Synthesis scheme of pantoprazole Sodium. ResearchGate. Available at: [Link]

- Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride. Google Patents.

-

Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Patsnap Eureka. Available at: [Link]

-

MSDS of 2-Chloromethyl-3,4-Dimethoxy Pyridine Hydrochloride. Capot Chemical. Available at: [Link]

-

Proton Pump Inhibitors: A Brief Overview of Discovery, Chemistry and Process Development. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

-

Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Eureka. Available at: [Link]

-

Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. Available at: [Link]

-

Pharmacology of Proton Pump Inhibitors. PMC - NIH. Available at: [Link]

Sources

- 1. holinesspharmaceutical.com [holinesspharmaceutical.com]

- 2. tnjchem.com [tnjchem.com]

- 3. 2-Chloromethyl-3,4-dimethoxypyridinium chloride | 72830-09-2 [chemicalbook.com]

- 4. rjpbcs.com [rjpbcs.com]

- 5. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(氯甲基)-3,4-二甲氧基吡啶 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2006064249A2 - Process for the preparation of pantoprazole sodium - Google Patents [patents.google.com]

- 11. This compound Hydrochloride | 72830-09-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. capotchem.com [capotchem.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride

Introduction

2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride is a key intermediate in the synthesis of various pharmaceuticals, most notably proton pump inhibitors (PPIs) like pantoprazole.[1][2] Its purity, reactivity, and solubility are critical parameters that directly influence reaction kinetics, yield, and the overall efficiency of active pharmaceutical ingredient (API) manufacturing processes. This guide provides a comprehensive overview of the solubility characteristics of this compound hydrochloride, offering insights into its behavior in various solvents and detailing methodologies for its quantitative assessment. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their synthetic and formulation workflows.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound hydrochloride is fundamental to predicting its solubility and handling characteristics.

| Property | Value | Source(s) |

| CAS Number | 72830-09-2 | [3][4] |

| Molecular Formula | C₈H₁₁Cl₂NO₂ | [5] |

| Molecular Weight | 224.08 g/mol | [3][5] |

| Appearance | White to orange to green powder/crystal | [2] |

| Melting Point | 155 °C (decomposition) | [3] |

| InChI Key | YYRIKJFWBIEEDH-UHFFFAOYSA-N | [3] |

Solubility Profile of this compound hydrochloride

The solubility of a compound is a critical factor in its application, influencing everything from reaction medium selection to purification and formulation. As a hydrochloride salt, the solubility of this compound hydrochloride is significantly influenced by the polarity of the solvent and its ability to solvate the ionic species.

Qualitative and Quantitative Solubility Data

The following table summarizes the available solubility data for this compound hydrochloride in a range of common laboratory solvents. It is important to note that quantitative data for this specific compound is not extensively published, highlighting the necessity for in-house determination for specific applications.

| Solvent | Type | Solubility | Notes | Source(s) |

| Water | Protic | Soluble | - | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 13.33 mg/mL | Requires sonication and heating to 60°C. | [6] |

| Methanol | Protic | Very Slightly Soluble | - | [2] |

| Chloroform | Aprotic, Nonpolar | Slightly Soluble | Requires heating. | [2] |

| Ethanol | Protic | Likely Soluble (by analogy) | The related compound, pyridine hydrochloride, is soluble in ethanol. | [7] |

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound hydrochloride:

-

Temperature: For most solid solutes, solubility increases with temperature. The provided data for DMSO and chloroform indicates that thermal energy is required to overcome the lattice energy of the solid and promote dissolution.[2][6]

-

pH: As a hydrochloride salt of a pyridine derivative, the pH of the aqueous solution will play a crucial role. In acidic conditions, the equilibrium will favor the protonated, more soluble form. Conversely, in basic conditions, the free base may be generated, which is likely to have lower aqueous solubility.

-

Solvent Polarity: The high polarity of water and DMSO contributes to their ability to dissolve this salt. The pyridine nitrogen is protonated, and the chloride is the counter-ion, making the compound ionic. Polar solvents can effectively solvate these ions. The lower solubility in less polar solvents like chloroform is expected.

-

Common Ion Effect: In aqueous solutions containing chloride ions (e.g., from an alternative chloride salt), the solubility of this compound hydrochloride may be reduced due to the common ion effect, which shifts the dissolution equilibrium towards the solid state.

Experimental Protocols for Solubility Determination

Given the limited publicly available quantitative data, it is often necessary for researchers to determine the solubility of this compound hydrochloride in their specific solvent systems. The following are established methods for this purpose.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Objective: To ascertain the saturation concentration of this compound hydrochloride in a solvent at a constant temperature.

Methodology:

-

Preparation: Add an excess amount of solid this compound hydrochloride to a known volume of the solvent of interest in a sealed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: Agitate the vial at a constant temperature for a prolonged period (typically 24-48 hours) to ensure the solution reaches equilibrium.

-

Phase Separation: Allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove all solid particles.

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mM).

Diagram of the Shake-Flask Experimental Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

This high-throughput method is useful for early-stage drug discovery and assesses the solubility of a compound from a concentrated stock solution.

Objective: To rapidly assess the apparent solubility of this compound hydrochloride when introduced to an aqueous buffer from a DMSO stock.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound hydrochloride in DMSO (e.g., 10-20 mM).

-

Serial Dilution: Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate well and perform serial dilutions.

-

Incubation: Incubate the plate for a shorter period (e.g., 1-2 hours) at a controlled temperature.

-

Precipitate Detection: The formation of a precipitate is detected by methods such as nephelometry (light scattering) or by filtering the solution and analyzing the filtrate via UV-Vis spectroscopy.

-

Solubility Estimation: The kinetic solubility is the highest concentration at which no precipitate is observed.

Logical Relationship of Solubility Influencing Factors:

Caption: Key Factors Influencing Compound Solubility.

Conclusion

This compound hydrochloride exhibits solubility characteristics typical of a polar organic salt, with good solubility in polar solvents like water and DMSO, and limited solubility in less polar media. For applications requiring precise concentration control, it is imperative to experimentally determine the solubility in the specific solvent system to be employed. The methodologies outlined in this guide provide a robust framework for such determinations, ensuring reliable and reproducible results in research and development settings.

References

-

ZebPharma. (n.d.). This compound Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Chloromethyl)-3,4-dimethoxypyridinium chloride. Retrieved from [Link]

-

ZebPharma. (n.d.). This compound Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Chloromethyl)-3,4-dimethoxypyridinium chloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Chloromethyl)-3,4-dimethoxypyridinium chloride. Retrieved from [Link]

Sources

- 1. This compound Hydrochloride - zebpharma [zebpharma.com]

- 2. 2-Chloromethyl-3,4-dimethoxypyridinium chloride | 72830-09-2 [chemicalbook.com]

- 3. 2-(氯甲基)-3,4-二甲氧基吡啶 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 2-Chloromethyl-3,4-dimethoxypyridinium chloride | C8H11Cl2NO2 | CID 16216928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pyridine hydrochloride - CAS-Number 628-13-7 - Order from Chemodex [chemodex.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its utility, however, is matched by a significant hazard profile that demands a comprehensive understanding and meticulous implementation of safety protocols. This guide provides an in-depth technical overview of the safety and handling precautions for this compound, moving beyond a simple recitation of rules to explain the causality behind each procedural step. By fostering a deeper understanding of the risks, this document aims to empower researchers to work safely and effectively, ensuring both personal safety and the integrity of their research.

Compound Identification and Hazard Profile

This compound hydrochloride is a solid, typically a powder, with the molecular formula C₈H₁₁Cl₂NO₂ and a molecular weight of 224.08 g/mol [1]. Its chemical structure, featuring a chlorinated methyl group on a dimethoxypyridine ring, is central to its reactivity and its toxicological properties.

A thorough risk assessment is the cornerstone of safe laboratory practice. The hazards associated with this compound hydrochloride are significant and multi-faceted, as classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[2][3].

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2][4] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[2][4] |

| Skin Irritation | 2 | H315: Causes skin irritation[2][3][4] |

| Skin Sensitisation | 1 | H317: May cause an allergic skin reaction[3][4] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage[2][3][4] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure[2][3][4] |

| Hazardous to the Aquatic Environment, Long-term | 2 | H411: Toxic to aquatic life with long lasting effects[2][3][4] |

The signal word for this compound is "Danger"[3][4][5]. The causality behind these classifications lies in the compound's chemical reactivity. The chloromethyl group is a known alkylating agent, capable of reacting with biological nucleophiles such as DNA and proteins. This reactivity is the likely basis for its irritant, sensitizing, and toxic properties. The hydrochloride salt form can contribute to its irritancy, particularly upon contact with mucous membranes.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The hierarchy of controls prioritizes the elimination or substitution of hazards. When this is not feasible, engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE) are implemented. For this compound hydrochloride, a combination of these is essential.

Engineering Controls: The First Line of Defense

All work with this compound hydrochloride should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation. The fume hood provides a physical barrier and ventilation to capture and remove any dust or vapors that may be generated. An emergency eyewash station and safety shower must be readily accessible in the immediate work area[5][6].

Personal Protective Equipment (PPE): The Last Barrier

The selection of appropriate PPE is critical to prevent dermal and ocular exposure.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[2] A face shield should also be worn, especially when handling larger quantities or when there is a significant risk of splashing. This is to protect against the severe eye damage this compound can cause[3].

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are required.[4] Nitrile gloves may offer some protection for incidental contact, but for prolonged handling, butyl rubber or Viton gloves are recommended. It is crucial to consult the glove manufacturer's compatibility chart for the specific chemical.[7] Gloves should be inspected before each use and changed immediately if contaminated.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[2]

-

Protective Clothing: For larger scale operations, additional protective clothing such as an apron or coveralls may be necessary to prevent skin exposure.[8]

-

-

Respiratory Protection: If the use of a fume hood is not possible or if there is a risk of generating significant dust, a NIOSH-approved respirator with a particulate filter (N95 or higher) is necessary.[4]

The following diagram illustrates the logical flow for selecting appropriate PPE when handling this compound.

Caption: PPE Selection Workflow for Handling the Compound.

Safe Handling and Storage: Procedural Best Practices

Handling

-